2,2-Dimethyl-3-oxobutanoic acid sodium salt 2,2-Dimethyl-3-oxobutanoic acid sodium salt
Brand Name: Vulcanchem
CAS No.: 7063-22-1
VCID: VC13615424
InChI: InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1
SMILES: CC(=O)C(C)(C)C(=O)[O-].[Na+]
Molecular Formula: C6H9NaO3
Molecular Weight: 152.12 g/mol

2,2-Dimethyl-3-oxobutanoic acid sodium salt

CAS No.: 7063-22-1

Cat. No.: VC13615424

Molecular Formula: C6H9NaO3

Molecular Weight: 152.12 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-oxobutanoic acid sodium salt - 7063-22-1

Specification

CAS No. 7063-22-1
Molecular Formula C6H9NaO3
Molecular Weight 152.12 g/mol
IUPAC Name sodium;2,2-dimethyl-3-oxobutanoate
Standard InChI InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1
Standard InChI Key IYCLPTCIQFKZMI-UHFFFAOYSA-M
SMILES CC(=O)C(C)(C)C(=O)[O-].[Na+]
Canonical SMILES CC(=O)C(C)(C)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

2,2-Dimethyl-3-oxobutanoic acid sodium salt (CAS 7063-22-1) is the sodium derivative of the beta-keto acid 2,2-dimethyl-3-oxobutanoic acid. Its molecular formula is C6H9NaO3\text{C}_6\text{H}_9\text{NaO}_3, with a molecular weight of 152.12 g/mol . The compound’s structure features a ketone group at the third carbon and a carboxylate group stabilized by sodium, enhancing its solubility in polar solvents like water. The IUPAC name is sodium 2,2-dimethyl-3-oxobutanoate, and its SMILES representation is CC(=O)C(C)(C)C(=O)[O-].[Na+]\text{CC(=O)C(C)(C)C(=O)[O-].[Na+]} .

Synthesis and Industrial Preparation

Halogenation-Oxidation Route

A patent (CN108503531B) outlines a two-step synthesis starting from 3,3-dimethylbutyric acid:

  • Halogenation: Reaction with SOCl2\text{SOCl}_2 or PCl3\text{PCl}_3 yields 3,3-dimethyl-2-halobutanoic acid.

  • Oxidation: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyzes oxidation using air or H2O2\text{H}_2\text{O}_2, achieving yields up to 92.8% . This method avoids noble-metal catalysts, reducing costs and environmental impact .

Palladium-Bismuth Catalyzed Oxidation

An alternative approach (US20040030186A1) oxidizes 3,3-dimethyl-2-hydroxybutyric acid using O2\text{O}_2 in a basic aqueous medium with a Pd-Bi\text{Pd-Bi} catalyst. This method achieves 90% yield under mild conditions (95°C, 2 hours) .

Hypochlorite-Mediated Oxidation

Older methods (CA1113936A) employ sodium hypochlorite and ruthenium catalysts at pH 10–12. While effective, this process generates hypochlorous acid byproducts, posing ecological concerns .

Table 1: Comparison of Synthesis Methods

MethodCatalystOxidantYield (%)Environmental Impact
Halogenation-OxidationTEMPOAir/H2O2\text{H}_2\text{O}_292.8Low
Pd-Bi CatalysisPd/Bi\text{Pd/Bi}O2\text{O}_290.0Moderate
Hypochlorite OxidationRuNaOCl\text{NaOCl}85.0High

Applications in Organic Chemistry and Industry

Arndt-Eistert Homologation

The sodium salt serves as a precursor for diazo ketones in homologation reactions, extending carbon chains in peptide and steroid synthesis.

Baeyer-Villiger Oxidation

As a beta-keto acid, it facilitates the insertion of oxygen atoms adjacent to ketones, generating lactones or esters used in fragrance and polymer industries.

Agrochemical Production

The compound is a key intermediate in synthesizing Metribuzin (C8H14N4OS\text{C}_8\text{H}_{14}\text{N}_4\text{OS}), a herbicide for soybeans and potatoes . Global demand for Metribuzin exceeds 10,000 metric tons annually, driving industrial-scale production of this sodium salt .

Biochemical Research

In microbial cultures, it acts as a keto acid supplement to study branched-chain amino acid metabolism .

Physicochemical Properties and Stability

Solubility and Stability

The sodium salt exhibits high aqueous solubility (>500 g/L at 25°C) compared to the parent acid (23 g/L) . This stability arises from resonance stabilization of the carboxylate anion and sodium counterion interactions .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a decomposition onset at 227°C, with exothermic degradation peaking at 320°C . Storage recommendations include airtight containers at 4°C to prevent hygroscopic clumping.

Table 2: Key Physicochemical Parameters

ParameterValue
Melting Point227–231°C (decomposes)
pKa (Carboxylic Acid)2.89
LogP (Octanol-Water)-0.74
Molar Refractivity34.5 cm³

Recent Research Advances

Tautomeric Dynamics

Studies using 13C^{13}\text{C}-NMR in deuterated DMSO identified enol content up to 21% at 25°C, influenced by solvent polarity . Quantum mechanical calculations correlate tautomer ratios with solvent dielectric constants (ϵ\epsilon) .

Green Synthesis Innovations

Microwave-assisted TEMPO catalysis reduces reaction times from 12 hours to 45 minutes, achieving 94% yield . This method aligns with green chemistry principles by minimizing energy use .

Catalytic Recycling

Pd-Bi bimetallic catalysts demonstrate five reuse cycles without significant activity loss, enhancing cost-efficiency in industrial settings .

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